(5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15567673
InChI: InChI=1S/C15H8ClN3O2S/c16-10-4-1-3-9(7-10)13-17-15-19(18-13)14(20)12(22-15)8-11-5-2-6-21-11/h1-8H/b12-8-
SMILES:
Molecular Formula: C15H8ClN3O2S
Molecular Weight: 329.8 g/mol

(5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15567673

Molecular Formula: C15H8ClN3O2S

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C15H8ClN3O2S
Molecular Weight 329.8 g/mol
IUPAC Name (5Z)-2-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C15H8ClN3O2S/c16-10-4-1-3-9(7-10)13-17-15-19(18-13)14(20)12(22-15)8-11-5-2-6-21-11/h1-8H/b12-8-
Standard InChI Key MBBUXBQDOQGBSR-WQLSENKSSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2

Introduction

(5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)thiazolo[3,2-b]triazol-6(5H)-one is a complex organic compound featuring a thiazolo-triazole core structure. It includes a chlorophenyl group and a furylmethylene moiety, contributing to its unique chemical properties. The molecular formula of this compound is C15H8ClN3O2S, with a molecular weight of 329.8 g/mol.

Synthesis and Purification

The synthesis of (5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)thiazolo[3,2-b]triazol-6(5H)-one involves several key steps:

  • Preparation of Precursors: The synthesis begins with the preparation of thiazole and triazole precursors.

  • Fusion Reaction: These precursors are then fused together to form the thiazolo-triazole core.

  • Introduction of Substituents: The chlorophenyl and furylmethylene groups are introduced into the core structure.

For industrial production, techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor reaction progress and ensure product purity.

Biological Activities and Potential Applications

This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its biological activity is primarily attributed to its ability to interact with specific molecular targets within cells, such as enzymes and receptors involved in various biological pathways.

Potential Therapeutic Targets

  • Antimicrobial Activity: The compound may exhibit activity against certain microorganisms by inhibiting essential enzymes or disrupting cell membrane integrity.

  • Anticancer Properties: It could interact with cellular targets involved in cancer cell proliferation and survival pathways.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)thiazolo[3,2-b]triazol-6(5H)-one. A comparison of these compounds highlights their unique features and potential applications:

Compound NameMolecular FormulaMolecular WeightKey Features
(5Z)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b]triazol-6(5H)-oneC29H24ClN3O6S583.0 g/molContains trimethoxyphenyl group
(5Z)-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b]triazol-6(5H)-oneC29H24ClN3O6S583.0 g/molSimilar furyl moiety with different chlorophenyl positioning
(5Z)-5-{[5-(3-methoxy-4-(3-methylbutoxy)phenyl)]methylene}-2-(3-pyridinyl)thiazolo[3,2-b]triazol-6(5H)-oneC28H26N4O4S522.6 g/molDifferent substituents on phenyl groups

Research Findings and Future Directions

Research on (5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)thiazolo[3,2-b]triazol-6(5H)-one is ongoing, focusing on understanding its interactions with biological targets and its therapeutic potential. Techniques such as molecular docking and in vitro assays are crucial for elucidating these interactions and identifying potential applications in medicinal chemistry.

Challenges and Opportunities

  • Challenges: The complexity of its structure and the need for further biological activity studies pose challenges.

  • Opportunities: Its unique structure offers opportunities for developing novel therapeutic agents targeting specific diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator